molecular formula C19H14N4O2S B14937561 N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B14937561
M. Wt: 362.4 g/mol
InChI Key: CBJXSIMXJKDGBS-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: is a synthetic organic compound that features a thiazole ring, a quinazolinone moiety, and a benzamide group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Quinazolinone Moiety: The quinazolinone structure can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Coupling Reaction: The final step involves coupling the thiazole and quinazolinone intermediates with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroquinazolinones.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects in treating infections and cancers.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves:

    Molecular Targets: Binding to specific enzymes or receptors in microbial or cancer cells.

    Pathways: Inhibiting key biochemical pathways essential for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: can be compared with other thiazole and quinazolinone derivatives.

    Similar Compounds: Thiazole-based antibiotics, quinazolinone-based anticancer agents.

Uniqueness

    Structural Uniqueness: The combination of thiazole, quinazolinone, and benzamide groups.

    Biological Activity: Potential for unique biological activities due to its distinct structure.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C19H14N4O2S/c1-12-10-20-19(26-12)22-17(24)14-7-3-5-9-16(14)23-11-21-15-8-4-2-6-13(15)18(23)25/h2-11H,1H3,(H,20,22,24)

InChI Key

CBJXSIMXJKDGBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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